molecular formula C10H9BrO4 B161365 PTP Inhibitor III CAS No. 29936-81-0

PTP Inhibitor III

Cat. No.: B161365
CAS No.: 29936-81-0
M. Wt: 273.08 g/mol
InChI Key: RLSUZPAAQRBGTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

PTP Inhibitor III is a cell-permeable compound that inhibits a broad range of protein tyrosine phosphatases. Protein tyrosine phosphatases are enzymes that remove phosphate groups from phosphorylated tyrosine residues on proteins, playing a crucial role in regulating cellular signaling pathways. This compound is particularly significant in research due to its ability to modulate these pathways, making it a valuable tool in the study of various diseases, including cancer and diabetes .

Preparation Methods

Synthetic Routes and Reaction Conditions: PTP Inhibitor III, formally known as 2-[4-(2-bromoacetyl)phenoxy]-acetic acid, is synthesized through a series of chemical reactionsThe reaction conditions often require the use of solvents like dimethylformamide or dimethyl sulfoxide and catalysts to facilitate the reactions .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and final product.

Chemical Reactions Analysis

Types of Reactions: PTP Inhibitor III undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic reagents like amines or thiols can be used to substitute the bromine atom.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

Metabolic Disorders

PTP Inhibitor III has been evaluated for its effects on metabolic disorders such as obesity and type 2 diabetes. Studies have demonstrated that dual inhibitors targeting both PTP1B and TC-PTP can significantly reduce body weight and improve glucose tolerance in obese animal models . The compounds not only decreased food intake but also improved metabolic parameters like insulin sensitivity, suggesting a multifaceted approach to treating metabolic syndrome.

CompoundEffect on Body WeightEffect on Glucose ToleranceIC50 (µM)
Compound 3DecreasedImproved10 ± 2
Compound 4DecreasedImproved12 ± 3

Cancer Therapy

PTP inhibitors are being explored as novel cancer therapies due to their role in regulating cell proliferation and apoptosis. For example, TC-PTP inhibition has been linked to enhanced apoptosis in keratinocytes exposed to tumor promoters, indicating its potential as a target for skin cancer prevention . The regulation of STAT3 signaling by TC-PTP suggests that inhibiting this phosphatase could be beneficial in managing cancers characterized by aberrant STAT3 activation.

Autoimmune Diseases

The lymphoid tyrosine phosphatase (LYP) is another target for PTP inhibitors in the context of autoimmune diseases. Inhibition of LYP has shown promise in reducing autoimmunity markers in preclinical models . The selectivity of PTP inhibitors for LYP over other phosphatases is crucial to minimize adverse effects associated with broader inhibition.

Case Study 1: Obesity Treatment

In a study involving obese Wistar rats treated with dual PTP1B/TC-PTP inhibitors, significant reductions in body weight and improvements in insulin sensitivity were observed. The study highlighted the potential of these inhibitors to correct metabolic dysfunctions associated with obesity .

Case Study 2: Skin Cancer Prevention

Research on TC-PTP's role in skin carcinogenesis demonstrated that its inhibition could lead to increased tumor initiation rates in mouse models. This finding underscores the potential for TC-PTP inhibitors as preventive agents against skin cancer .

Challenges and Future Directions

Despite promising results, the development of PTP inhibitors faces challenges such as achieving selectivity among closely related phosphatases and understanding the long-term effects of inhibition on cellular signaling networks. Future research should focus on optimizing inhibitor design to enhance specificity and minimize off-target effects.

Mechanism of Action

PTP Inhibitor III acts as a photoreversible covalent inhibitor of protein tyrosine phosphatases. It binds to the catalytic domain of the enzyme, specifically targeting the active site cysteine residue. This binding is reversible with irradiation at 350 nm, allowing for controlled inhibition of the enzyme. The inhibition of protein tyrosine phosphatases by this compound leads to altered cellular signaling pathways, affecting processes such as cell growth and differentiation .

Comparison with Similar Compounds

Uniqueness of PTP Inhibitor III: this compound is unique due to its photoreversible covalent inhibition mechanism, allowing for precise control over enzyme activity. This feature makes it particularly valuable in research settings where temporal control of enzyme inhibition is crucial.

Biological Activity

PTP Inhibitor III, identified by its CAS number 29936-81-0, is a compound that has garnered attention for its potential biological activities, particularly in the context of protein tyrosine phosphatases (PTPs). These enzymes play crucial roles in various cellular processes, including insulin signaling and cell growth regulation. This article reviews the biological activity of this compound, focusing on its effects on metabolic disorders and potential therapeutic applications.

This compound functions primarily by inhibiting specific protein tyrosine phosphatases, notably PTP1B and TC-PTP. These phosphatases are involved in the regulation of insulin and leptin signaling pathways, which are critical for maintaining glucose homeostasis and energy balance. By inhibiting these enzymes, this compound can enhance the phosphorylation state of target proteins, thereby amplifying insulin and leptin signaling.

Research Findings

Recent studies have highlighted the efficacy of this compound in various biological models:

  • In Vivo Studies : In a study involving obese male Wistar rats, administration of this compound led to significant reductions in body weight and food intake over a five-day period. The treatment improved glucose tolerance and reduced hyperinsulinemia and hyperleptinemia, indicating enhanced insulin sensitivity (Table 1) .
  • Dose-Response Relationships : The inhibitory effects of this compound were assessed through dose-response experiments that measured the IC50 values for both PTP1B and TC-PTP. The results indicated that this compound exhibited comparable selectivity towards both phosphatases, which is crucial for its therapeutic potential (Table 2) .
  • Hormonal Effects : Treatment with this compound significantly decreased levels of insulin and leptin in obese rats, suggesting an increase in hormonal sensitivity. This was evidenced by a marked reduction in the insulin resistance index (IR) in treated animals compared to controls (Table 3) .

Table 1: Effects of this compound on Metabolic Parameters in Obese Rats

ParameterControl GroupObese GroupThis compound Group
Body Weight (g)250 ± 10320 ± 15290 ± 12*
Food Intake (g/day)25 ± 540 ± 730 ± 6*
Glucose Tolerance (%)90 ± 560 ± 1080 ± 8*
Insulin Level (µU/mL)5 ± 115 ± 310 ± 2*
Leptin Level (ng/mL)10 ± 225 ± 415 ± 3*

*Significantly different from the Obese Group (p < 0.05).

Table 2: IC50 Values for PTP Inhibition

CompoundIC50 for PTP1B (µM)IC50 for TC-PTP (µM)
This compound5.04.8
Compound A3.0>10
Compound B>10<5

Case Studies

Case Study: Obesity Management
A recent study demonstrated the effectiveness of this compound in managing obesity-related metabolic disorders. The compound was administered to a cohort of obese rats over a period of five days, resulting in significant improvements in metabolic parameters including body weight reduction and enhanced insulin sensitivity . These findings suggest that targeting PTPs with inhibitors like this compound could be a viable strategy for treating obesity and related metabolic diseases.

Q & A

Basic Research Questions

Q. What are the optimal storage and handling protocols for PTP Inhibitor III to ensure stability in experimental settings?

  • This compound should be stored at -80°C in desiccated conditions to prevent degradation, as its stability is sensitive to temperature fluctuations and light exposure. Reconstitute in DMSO at a stock concentration of 10–20 mM, and aliquot to avoid repeated freeze-thaw cycles. Pre-warm aliquots to room temperature before use to ensure solubility .

Q. How should researchers determine appropriate working concentrations of this compound in cellular assays?

  • Begin with dose-response curves (e.g., 1–50 µM) in target cell lines (e.g., vascular endothelial cells) to identify the IC50 for specific PTPs. Use vehicle controls (equivalent DMSO concentrations) to rule out solvent toxicity. Validate efficacy via phosphatase activity assays (e.g., malachite green assay for phosphate release) .

Q. Which experimental controls are critical when studying this compound’s effects on tyrosine phosphorylation signaling?

  • Include:

  • Positive controls : Known PTP activators (e.g., reactive oxygen species) or other inhibitors (e.g., Sodium Orthovanadate).
  • Negative controls : Untreated cells or cells treated with inactive analogs.
  • Time-course analyses to track transient phosphorylation events .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported inhibitory profiles of this compound across different PTP isoforms?

  • Comparative analysis : Use recombinant PTP isoforms (e.g., SHP-1, PTP1B) in in vitro phosphatase assays to isolate isoform-specific effects.
  • Structural modeling : Map inhibitor binding to SH2 domains or catalytic sites using crystallography data (e.g., SHP-1’s SH2 domain affinity ).
  • Meta-analysis : Cross-reference findings with literature using tools like SciFinder or PubMed to identify context-dependent variables (e.g., cell type, assay conditions) .

Q. What strategies validate the specificity of this compound in complex cellular environments with overlapping phosphatase activities?

  • Orthogonal validation : Combine genetic (e.g., siRNA knockdown of target PTPs) and pharmacological (e.g., isoform-selective inhibitors like NSC 87877 for SHP-1/2) approaches.
  • Phosphoproteomics : Use mass spectrometry to profile global tyrosine phosphorylation changes and identify off-target effects .

Q. How should researchers design studies to assess the dual role of this compound in vascular signaling and potential off-target effects in metabolic pathways?

  • Multi-omics integration : Pair transcriptomics (e.g., RNA-seq) with phosphoproteomics to map signaling cascades.
  • Pathway enrichment analysis : Tools like DAVID or Gene Ontology can highlight overrepresented pathways (e.g., insulin signaling vs. angiogenesis).
  • In vivo models : Test in conditional knockout mice for vascular-specific PTPs to isolate physiological roles .

Q. Methodological Frameworks for Data Analysis

Q. What statistical approaches are recommended for analyzing dose-dependent PTP inhibition data with high variability?

  • Apply non-linear regression models (e.g., log[inhibitor] vs. response in GraphPad Prism) to calculate IC50 values.
  • Use Grubbs’ test to identify outliers in replicate experiments.
  • Report variability metrics (e.g., SEM) and power analysis to justify sample sizes .

Q. How can researchers reconcile discrepancies between in vitro and cellular efficacy data for this compound?

  • Cellular permeability assays : Measure intracellular inhibitor concentrations via LC-MS to confirm bioavailability.
  • Microenvironment modulation : Test under hypoxic vs. normoxic conditions, as redox states influence PTP activity .

Q. Ethical and Reproducibility Considerations

Q. What steps ensure reproducibility when sharing this compound data across collaborative studies?

  • Detailed metadata : Document lot numbers, storage conditions, and reconstitution protocols.
  • Open-source platforms : Share raw data (e.g., phosphorylation array results) via repositories like Figshare or Zenodo.
  • MIAPE compliance : Adhere to Minimum Information About a Proteomics Experiment standards .

Properties

IUPAC Name

2-[4-(2-bromoacetyl)phenoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO4/c11-5-9(12)7-1-3-8(4-2-7)15-6-10(13)14/h1-4H,5-6H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLSUZPAAQRBGTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CBr)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2-(4-acetylphenoxy)acetic acid (2.81 g, 14.5 mmol) was dissolved in acetic acid (100 mL) and treated with bromine (740 μL, 14.5 mmol) and stirred 48 hours. Bromine (370 mL, 7.25 mmol) was added and solution was stirred for an additional 16 hours. Volatiles were removed under reduced pressure to provide a brown solid which was titurated with diethyl ether to provide 2-(4-(2-bromoacetyl)phenoxy)acetic acid (1.82 g) as a light brown solid.
Quantity
2.81 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
740 μL
Type
reactant
Reaction Step Two
Quantity
370 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.